(4-Bromo-3-chlorophenyl)boronic acid

Vue d'ensemble

Description

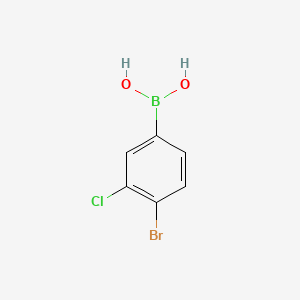

“(4-Bromo-3-chlorophenyl)boronic acid” is a chemical compound with the molecular formula C6H5BBrClO2 . It has an average mass of 235.271 Da and a monoisotopic mass of 233.925446 Da .

Chemical Reactions Analysis

Boronic acids, including “(4-Bromo-3-chlorophenyl)boronic acid”, play a significant role in various chemical reactions. They are used in Suzuki-Miyaura cross-couplings, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, and sulfonamide formation . They are also investigated as reversible covalent inhibitors .

Physical And Chemical Properties Analysis

“(4-Bromo-3-chlorophenyl)boronic acid” has a molecular weight of 235.27 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 and a complexity of 136 . Its exact mass is 233.92545 g/mol, and its monoisotopic mass is 233.92545 g/mol .

Applications De Recherche Scientifique

Application in Biosensors

- Summary of the Application : Borophene is an allotropic form of boron that exists in different dimensional forms from zero-dimensional (0D) to three-dimensional (3D) with excellent properties including high tensile strength, thermal and electrical conductivity, high capacitance, metallic nature, etc . Due to these outstanding properties, borophene is mainly used in a range of applications in the fields of thin-layer electronics, optoelectronics, capacitors, and biosensors .

- Results or Outcomes : The application of 0D, 1D, 2D, and 3D borophene nanomaterials should be extended to scientific research fields. Equally, the biosensing applications of borophene may be extended to other biomolecules (different analytes) for the diagnosis of various diseases as well as their prognosis .

Application in Dynamic Click Chemistry

- Summary of the Application : Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions in dynamic click chemistry . This chemistry has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .

- Results or Outcomes : The article emphasizes the fundamental reactivity of these two conjugate chemistries with assorted nucleophiles at variable pHs, which is of utmost importance to any stimuli-responsive biological and material chemistry explorations .

Application in Covalent Organic Frameworks (COFs)

- Summary of the Application : Boronic-acid-derived COFs have been studied for their potential applications in various fields .

- Results or Outcomes : The article provides examples of applications for which these materials have been studied .

Application in Medicinal Chemistry

- Methods of Application or Experimental Procedures : The specific role of “(4-Bromo-3-chlorophenyl)boronic acid” in these processes is not detailed in the source .

- Results or Outcomes : The source does not provide specific results or outcomes related to the use of “(4-Bromo-3-chlorophenyl)boronic acid” in medicinal chemistry .

Application in Chemical Synthesis

- Summary of the Application : “(4-Bromo-3-chlorophenyl)boronic acid” is a reagent that can be used in the synthesis of various chemical compounds .

- Methods of Application or Experimental Procedures : The specific role of “(4-Bromo-3-chlorophenyl)boronic acid” in these processes is not detailed in the source .

- Results or Outcomes : The source does not provide specific results or outcomes related to the use of “(4-Bromo-3-chlorophenyl)boronic acid” in chemical synthesis .

Safety And Hazards

The safety data sheet for “(4-Bromo-3-chlorophenyl)boronic acid” suggests that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Orientations Futures

The future of boronic acids, including “(4-Bromo-3-chlorophenyl)boronic acid”, looks promising. Their compatibility with multicomponent reactions allows for the creation of large libraries of diverse and complex small molecules . This could lead to the discovery of new drugs and other useful compounds .

Propriétés

IUPAC Name |

(4-bromo-3-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrClO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQSXMYVYQZQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Br)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675402 | |

| Record name | (4-Bromo-3-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-3-chlorophenyl)boronic acid | |

CAS RN |

1217501-28-4 | |

| Record name | B-(4-Bromo-3-chlorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-3-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-chlorophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid](/img/structure/B571774.png)